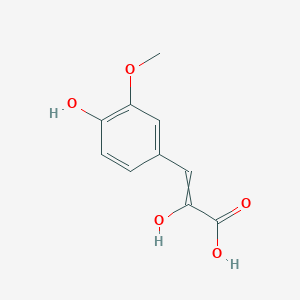

2-Hydroxy-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoic acid

Beschreibung

2-Hydroxy-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoic acid, also known as ferulic acid, is a hydroxycinnamic acid derivative. It is a naturally occurring compound found in the cell walls of plants, particularly in the bran of grasses such as rice, wheat, and oats. This compound is known for its antioxidant properties and is widely used in the food, cosmetic, and pharmaceutical industries .

Eigenschaften

CAS-Nummer |

63035-29-0 |

|---|---|

Molekularformel |

C10H10O5 |

Molekulargewicht |

210.18 g/mol |

IUPAC-Name |

2-hydroxy-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoic acid |

InChI |

InChI=1S/C10H10O5/c1-15-9-5-6(2-3-7(9)11)4-8(12)10(13)14/h2-5,11-12H,1H3,(H,13,14) |

InChI-Schlüssel |

LVXPBVUWWHAFEP-UHFFFAOYSA-N |

Kanonische SMILES |

COC1=C(C=CC(=C1)C=C(C(=O)O)O)O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Ferulic acid can be synthesized through various methods, including the Perkin reaction, Knoevenagel condensation, and the Wittig reaction. One common synthetic route involves the condensation of vanillin with malonic acid in the presence of piperidine as a catalyst. The reaction is typically carried out under reflux conditions, followed by acidification to yield ferulic acid .

Industrial Production Methods: Industrial production of ferulic acid often involves the extraction from plant materials. For example, rice bran is a significant source of ferulic acid. The extraction process typically includes alkaline hydrolysis, followed by acid precipitation and purification steps to isolate the compound .

Analyse Chemischer Reaktionen

Types of Reactions: Ferulic acid undergoes various chemical reactions, including:

Oxidation: Ferulic acid can be oxidized to form quinones and other oxidation products.

Reduction: It can be reduced to form dihydroferulic acid.

Esterification: Ferulic acid can react with alcohols to form esters.

Decarboxylation: Under certain conditions, ferulic acid can undergo decarboxylation to form 4-vinylguaiacol

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Sodium borohydride is often used as a reducing agent.

Esterification: Acidic catalysts such as sulfuric acid are used in esterification reactions.

Decarboxylation: High temperatures and acidic or basic conditions can facilitate decarboxylation

Major Products:

Oxidation: Quinones and other oxidation products.

Reduction: Dihydroferulic acid.

Esterification: Ferulic acid esters.

Decarboxylation: 4-vinylguaiacol

Wissenschaftliche Forschungsanwendungen

Ferulic acid has a wide range of applications in scientific research:

Chemistry: It is used as a precursor for the synthesis of various bioactive compounds.

Biology: Ferulic acid is studied for its role in plant cell wall structure and function.

Medicine: It has potential therapeutic applications due to its antioxidant, anti-inflammatory, and anticancer properties.

Industry: Ferulic acid is used in the food industry as a preservative and in the cosmetic industry for its skin-protective effects

Wirkmechanismus

Ferulic acid exerts its effects primarily through its antioxidant activity. It scavenges free radicals and reactive oxygen species, thereby protecting cells from oxidative damage. Additionally, ferulic acid can modulate various signaling pathways, including the NF-κB and MAPK pathways, which are involved in inflammation and cell survival .

Vergleich Mit ähnlichen Verbindungen

- Caffeic acid

- p-Coumaric acid

- Sinapic acid

Featured Recommendations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.